molecular formula C8H9BF3KO B1390519 Potassium ((benzyloxy)methyl)trifluoroborate CAS No. 1027642-25-6

Potassium ((benzyloxy)methyl)trifluoroborate

Cat. No.: B1390519
CAS No.: 1027642-25-6
M. Wt: 228.06 g/mol
InChI Key: MVZQNVFTJPRHAF-UHFFFAOYSA-N
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Description

Potassium ((benzyloxy)methyl)trifluoroborate is a specialized organoboron compound that has gained attention in the field of organic chemistry. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.

Biochemical Analysis

Biochemical Properties

Potassium ((benzyloxy)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of aryl and heteroaryl ethers. The nature of these interactions involves the palladium-catalyzed carbon-carbon bond formation, which is crucial for the synthesis of complex organic molecules. The stability and reactivity of this compound make it a valuable reagent in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and air . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium ((benzyloxy)methyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of benzyloxymethylboronic acid with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the desired trifluoroborate salt .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoroborates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium ((benzyloxy)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (acetoxymethyl)trifluoroborate
  • Potassium (tert-butoxycarbonyl)amino)methyl)trifluoroborate
  • Potassium trifluoro (vinyl)borate

Uniqueness

Potassium ((benzyloxy)methyl)trifluoroborate stands out due to its unique benzyloxy group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of complex organic molecules, where selective reactivity is required.

Properties

IUPAC Name

potassium;trifluoro(phenylmethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZQNVFTJPRHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670584
Record name Potassium [(benzyloxy)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027642-25-6
Record name Potassium [(benzyloxy)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1027642-25-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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